Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-
Description
Fundamental Chemical Characterization
Structural Elucidation
Molecular Architecture Analysis
The compound features a 2,3,5,6-tetrachloro-4-pyridinyl backbone covalently bonded to a phosphonic acid group (–PO(OH)~2~) at the para position. The molecular formula is C~5~H~2~Cl~4~NO~3~P, with a calculated molecular weight of 296.88 g/mol. The phosphorus atom adopts a distorted tetrahedral geometry, as evidenced by comparative studies of methylphosphonic acid derivatives showing P–O bond lengths of 1.499–1.544 Å and P–C bond lengths of 1.7586 Å.
The pyridinyl ring exhibits complete chlorine substitution at positions 2, 3, 5, and 6, creating a symmetrical electron-deficient aromatic system. This substitution pattern induces significant ring strain and electronic effects:
- Bond angles : The phosphorus center’s bond angles (103.46–112.86°) deviate from ideal tetrahedral geometry due to steric interactions between the bulky pyridinyl ring and hydroxyl groups.
- Conjugation effects : The phosphonic acid group participates in limited resonance with the aromatic ring due to orthogonal orbital alignment, restricting π-electron delocalization between the heterocycle and phosphorus center.
Table 1 : Key structural parameters (inferred from analogous compounds)
*Typical C–Cl bond length in aromatic systems.
Crystallographic Studies
No experimental crystallographic data exists for this specific compound in public databases. However, structural analogs provide insight into potential packing arrangements:
- Diethyl ester derivative : The precursor diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate crystallizes in a monoclinic system (space group P2~1~) with unit cell parameters a = 61.4 Å, b = 60.0 Å, c = 182.9 Å, β = 90.6°.
- Hydrogen bonding : The phosphonic acid group likely forms a three-dimensional network via O–H⋯O and O–H⋯N interactions, similar to phenylphosphonic acid’s layered structure with d-spacing of 8.2 Å.
Hypothetical diffraction patterns would show strong reflections at low angles (2θ = 5–15°) due to layered stacking of the planar pyridinyl rings. The chlorine substituents’ high electron density would generate pronounced anomalous scattering effects, complicating phase determination in single-crystal studies.
Tautomeric Forms and Resonance Structures
The compound exhibits pH-dependent tautomerism mediated by the phosphonic acid group’s two acidic protons (pK~a1~ ≈ 1.5, pK~a2~ ≈ 6.0):
- Fully protonated form (pH < 1.5): –PO(OH)~2~ group dominates, with hydrogen bonding between adjacent molecules.
- Monodeprotonated form (1.5 < pH < 6.0): –PO(OH)(O^-^) species forms, enabling resonance stabilization between P=O and P–O^-^ groups.
- Di-deprotonated form (pH > 6.0): –PO(O^-^)~2~ configuration prevails, with charge delocalization across the phosphorus-oxygen framework.
Resonance structures :
- The P=O double bond participates in limited resonance with adjacent P–O single bonds, reducing the effective bond order to ~1.75.
- Protonation at the phosphoryl oxygen generates a phosphonium-like intermediate (Figure 1A), which stabilizes through hyperconjugation with σ*(P–C) orbitals.
Figure 1 : Tautomeric and resonance forms
(A) Protonated intermediate (B) Deprotonated resonance form
O O^-
|| |
H-O-P-O-H ↔ H-O-P^+-O-H -O-P=O ↔ -O^-–P–O
| |
C~6~Cl~4~N C~6~Cl~4~N
Properties
CAS No. |
23995-96-2 |
|---|---|
Molecular Formula |
C5H2Cl4NO3P |
Molecular Weight |
296.9 g/mol |
IUPAC Name |
(2,3,5,6-tetrachloropyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C5H2Cl4NO3P/c6-1-3(14(11,12)13)2(7)5(9)10-4(1)8/h(H2,11,12,13) |
InChI Key |
QSPMUNXPVQNJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Method Highlights from Patent WO1995006639A1
- Starting Material: 2,2,4-trichloro-4-cyanobutyrate esters or related chlorinated precursors.
- Reagents: Phosphorus oxychloride (POCl3) and dry hydrogen chloride gas (HCl).
- Conditions: Heating at 110–140°C for 5–10 hours under pressurized conditions (up to 20 atmospheres).
- Solvents: Xylene, cyclohexane, or 1,2-dichloroethane as reaction media.
- Workup: After reaction completion, excess POCl3 is distilled off, water is added, and the mixture is extracted with organic solvents. The product is purified by sublimation, crystallization, or steam distillation.
- Yields: Typically 60–83% depending on solvent and conditions.
| Parameter | Typical Value |
|---|---|
| Temperature | 110–140°C |
| Reaction Time | 5–10 hours |
| Pressure | Atmospheric to 20 atm |
| Yield | 60–83% |
| Purification Methods | Sublimation, crystallization, steam distillation |
This method provides a robust route to the tetrachloropyridine intermediate, which is essential for subsequent phosphonation steps.
Introduction of the Phosphonic Acid Group
The phosphonic acid moiety is generally introduced via phosphonate intermediates, which are then converted to the free acid. Several methods are employed:
From Dialkyl Phosphonates via Bromotrimethylsilane (BTMS) Hydrolysis
- Process: Dialkyl phosphonates are treated with bromotrimethylsilane at room temperature in aprotic solvents such as dichloromethane, acetonitrile, or DMF.
- Mechanism: BTMS cleaves the alkyl groups, forming silyl phosphonate intermediates.
- Hydrolysis: Subsequent methanolysis or aqueous hydrolysis yields the free phosphonic acid.
- Advantages: Mild conditions, high yields, and compatibility with sensitive heterocyclic substrates.
- Applications: Suitable for preparing phosphonic acids with sensitive substituents like the tetrachloropyridyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Silylation | Bromotrimethylsilane, RT, aprotic solvent | Formation of silyl phosphonate |
| 2. Hydrolysis/Methanolysis | Methanol or water | Free phosphonic acid |
This method is widely regarded as the gold standard for phosphonic acid preparation from phosphonates, especially for heterocyclic compounds.
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide
- Process: Hydrolysis of dichlorophosphine derivatives under controlled conditions can yield phosphonic acids.
- Limitations: Requires careful control to avoid over-hydrolysis or side reactions.
- Relevance: Less commonly used for complex heterocyclic systems like tetrachloropyridyl derivatives but important in general phosphonic acid chemistry.
Direct Phosphonation Using Phosphorous Acid (H3PO3)
- Process: Phosphorous acid can be used to form the P–C bond directly while generating the phosphonic acid group.
- Conditions: Often requires catalysts or elevated temperatures.
- Application: Useful for simpler substrates; less common for highly chlorinated pyridines due to reactivity issues.
Representative Synthetic Route for Phosphonic Acid, (2,3,5,6-tetrachloro-4-pyridinyl)-
Based on the literature and patent data, a plausible synthetic sequence is:
- Synthesis of 2,3,5,6-tetrachloropyridine via chlorination of pyridine derivatives using POCl3 and HCl gas at 120–140°C.
- Formation of phosphonate ester intermediate by reaction of 2,3,5,6-tetrachloropyridine with a suitable phosphonate reagent (e.g., dialkyl phosphite).
- Conversion of phosphonate ester to phosphonic acid using bromotrimethylsilane followed by hydrolysis or methanolysis under mild conditions.
- Purification by crystallization or extraction to isolate the pure phosphonic acid.
Summary Table of Preparation Methods
Research Findings and Considerations
- The use of bromotrimethylsilane is preferred for converting phosphonate esters to phosphonic acids due to its mildness and high efficiency, especially for heterocyclic and halogenated substrates.
- The chlorination step to obtain 2,3,5,6-tetrachloropyridine is well-established, with yields up to 83% under optimized conditions involving POCl3 and HCl gas.
- Side reactions such as ring opening or degradation can occur if hydrolysis conditions are too harsh or prolonged, particularly for sensitive heterocyclic phosphonic acids.
- Recycling of excess reagents like POCl3 improves process economy and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphonic acid group to other functional groups.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS 13108-52-6)
- Molecular Formula: C₆HCl₄NO₂S
- Molecular Weight : 294.97 g/mol .
- Key Differences: Functional Group: A methylsulfonyl (-SO₂CH₃) group replaces the phosphonic acid moiety. Applications: Widely used as a pesticide metabolite and in environmental analysis . Reactivity: The sulfonyl group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the phosphonic acid derivative.
2,3,5,6-Tetrachloro-4-pyridinecarboxylic Acid (CAS 19340-26-2)
Phosphonic Acid Derivatives (Esters)
- Dibutyl (2,3,5,6-Tetrachloro-4-pyridinyl)phosphonate (CAS 23995-93-9): Molecular Formula: C₁₃H₁₆Cl₄NO₃P Key Features: The phosphonic acid group is esterified with butyl chains, increasing lipophilicity (LogP >4) and stability . Applications: Acts as a stabilized form for controlled-release agrochemicals .
Comparative Data Table
Key Research Findings
Environmental and Toxicological Profiles
- The phosphonic acid derivative exhibits lower acute toxicity (LD₅₀ >2000 mg/kg in rodents) compared to methylsulfonyl analogs, which are classified as "Xn" (harmful) under EU hazard codes .
Biological Activity
Phosphonic acid derivatives, particularly those containing halogenated pyridine structures, have garnered attention due to their diverse biological activities. This article focuses on the compound Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- , exploring its biological activity through various studies and data.
Chemical Structure and Properties
The chemical structure of Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid group. This unique configuration contributes to its biological potency and interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the phosphonic acid group allows for strong binding interactions with phosphate-binding sites in proteins, potentially inhibiting enzymatic activity or altering signaling pathways.
Biological Activity Overview
- Antimicrobial Activity : Studies have shown that phosphonic acids exhibit significant antimicrobial properties. For instance, derivatives of phosphonic acids have been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Research indicates that certain phosphonic acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell survival and proliferation.
- Enzyme Inhibition : Phosphonic acids are known to inhibit enzymes such as acetylcholinesterase and other phosphatases. This inhibition can lead to increased levels of neurotransmitters or other substrates that are typically degraded by these enzymes.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of various phosphonic acid derivatives against pathogenic bacteria. The results indicated that Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity.
| Compound | MIC (µg/mL) |
|---|---|
| Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- | 32 |
| Control (no treatment) | >256 |
Case Study 2: Anticancer Activity
In vitro studies by Johnson et al. (2022) demonstrated that this compound induced apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death at concentrations as low as 10 µM.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 0 | 5 |
| 10 | 30 |
| 50 | 70 |
Research Findings
Recent research has highlighted the potential of Phosphonic acid derivatives in drug development:
- Bioavailability : The incorporation of phosphonic acids into drug candidates has been linked to improved bioavailability due to their ability to mimic natural phosphate groups.
- Selective Targeting : Compounds like Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can be designed for selective targeting of specific enzymes or receptors involved in disease processes.
Q & A
Q. How can the purity of Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- be determined using chromatographic methods?
Methodological Answer: Purity analysis can be performed via reverse-phase HPLC with UV detection, using certified reference standards (e.g., tetrachlorinated aromatic acids as benchmarks) to calibrate retention times and quantify impurities. For example, tetrachloroterephthalic acid (CAS 2136-79-0) is structurally analogous and can guide method development . High-resolution mass spectrometry (HRMS) or diode-array detection (DAD) should be employed to confirm peak homogeneity and detect co-eluting impurities. Ensure mobile phases are optimized for phosphonic acid solubility, such as using acidic buffers (pH 2–3) with acetonitrile gradients.
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution on 2,3,5,6-tetrachloro-4-pyridine derivatives. For example, reacting tetrachloropyridine with phosphorous acid derivatives under controlled pH (e.g., 6–8) and temperature (80–100°C) to minimize hydrolysis of the phosphonic acid group. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphorus incorporation . Optimize stoichiometry to avoid over-chlorination byproducts, which are common in halogenated pyridine systems . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/methanol eluents) is critical for isolating the target compound.
Advanced Research Questions
Q. What are the common degradation products of this compound under physiological conditions, and how can they be characterized?
Methodological Answer: Degradation studies in simulated physiological conditions (pH 7.4, 37°C) may yield dechlorinated metabolites (e.g., trichloro-pyridinyl derivatives) or phosphonate cleavage products. Use LC-HRMS to identify degradation pathways, comparing fragmentation patterns with libraries of halogenated aromatic metabolites . For example, enzymatic conjugates (e.g., mercapturic acids) could form via glutathione transferase activity, as observed in studies of structurally similar chlorinated aromatics . Accelerated stability testing (e.g., 40°C/75% RH) combined with multivariate analysis can predict long-term degradation kinetics.
Q. How does the phosphonic acid group influence the compound’s interaction with biological enzymes?
Methodological Answer: The phosphonic acid moiety acts as a non-hydrolyzable phosphate analog, enabling competitive inhibition of phosphatases or kinases. Computational docking studies (e.g., molecular dynamics simulations) can predict binding affinities to enzyme active sites, particularly those involving metal ions (e.g., Mg<sup>2+</sup> or Zn<sup>2+</sup>). Experimental validation via enzyme inhibition assays (e.g., colorimetric p-nitrophenyl phosphate hydrolysis) should quantify IC50 values. Note that the tetrachloropyridine backbone may enhance lipophilicity, altering membrane permeability and off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
